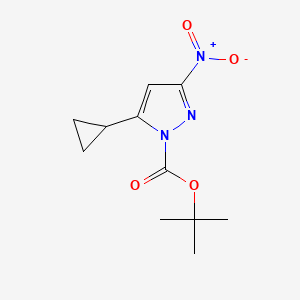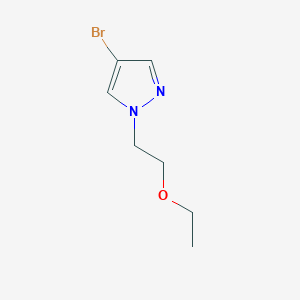
4-bromo-1-(2-ethoxyethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an ethoxyethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Bromination: The bromination of the pyrazole ring is achieved by treating the pyrazole with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The final step involves the alkylation of the brominated pyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Substituted pyrazoles with various functional groups.
Coupling Reactions: Biaryl or vinyl-pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
4-Chloro-1-(2-ethoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Ethoxyethyl)-1H-pyrazole: Lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which can influence its reactivity and interactions with biological targets. The combination of these substituents can provide distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
4-bromo-1-(2-ethoxyethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 |
InChI Key |
IOYBCQUZINUXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=C(C=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B8281079.png)
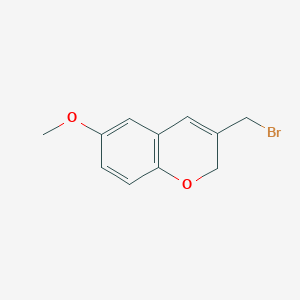
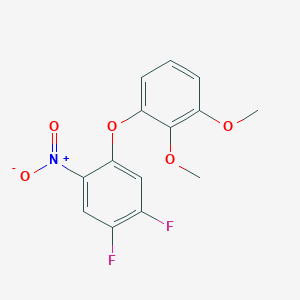
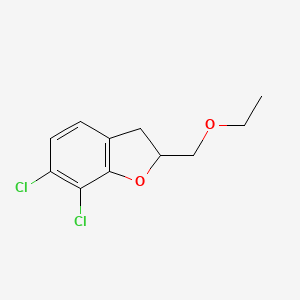
![(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B8281103.png)
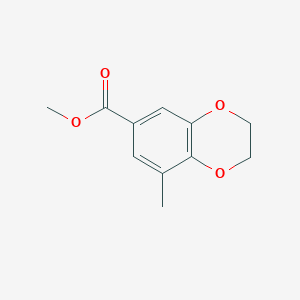


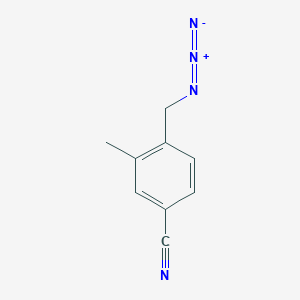
![6-Phenylimidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B8281121.png)
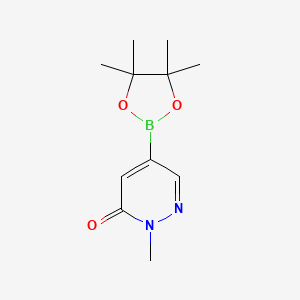
![[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8281130.png)
